molecular formula C13H17BrN2O B14917257 (3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone

(3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone

Cat. No.: B14917257
M. Wt: 297.19 g/mol
InChI Key: UEMPVWQXCDIAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone is a chemical compound with the molecular formula C13H17BrN2O It is a derivative of piperidine and contains a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 3-(methylamino)piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using techniques such as gas chromatography to ensure the purity and yield of the product. After the reaction is complete, the product is purified using methods such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromophenyl)(piperidin-1-yl)methanone
  • (4-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone

Uniqueness

(3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone is unique due to the presence of both a bromophenyl group and a methylamino-substituted piperidine. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

(3-bromophenyl)-[3-(methylamino)piperidin-1-yl]methanone

InChI

InChI=1S/C13H17BrN2O/c1-15-12-6-3-7-16(9-12)13(17)10-4-2-5-11(14)8-10/h2,4-5,8,12,15H,3,6-7,9H2,1H3

InChI Key

UEMPVWQXCDIAKZ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)C(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.